N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidine with butyl bromide under basic conditions to introduce the N-butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the N-butyl group.
N-butyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the dimethyl substituents on the phenyl ring.
Uniqueness
N-butyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the N-butyl group and the 3,4-dimethylphenyl substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N5 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-butyl-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N5/c1-4-5-8-18-16-15-10-21-22(17(15)20-11-19-16)14-7-6-12(2)13(3)9-14/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,19,20) |
InChI Key |
IELSWKVRQRKKJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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